Cas no 177966-72-2 (BLUE-AMIDO-D-ALANINE)

BLUE-AMIDO-D-ALANINE Chemical and Physical Properties
Names and Identifiers
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- BLUE-AMIDO-D-ALANINE
- N-(5-BROMO-3-INDOLYL)-D-ALANINAMIDE TRIFLUOROACETATE SALT
- N-(5-bromo-3-indolyl)-D-alaninamide*trifluoroacet
- N-(5-BROMO-3-INDOLYL)-D-ALANINAMIDETRIFL UOROACETAT
- N-(5-bromo-3-indolyl)-D-alaninamide trifluoroacetate
- (2R)-2-amino-N-(5-bromo-1H-indol-3-yl)propanamide,2,2,2-trifluoroacetic acid
- (2R)-2-[(5-bromo-1H-indol-3-yl)amino]propanamide;2,2,2-trifluoroacetic acid
- (R)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate
- 177966-72-2
- J-011347
-
- Inchi: InChI=1S/C11H12BrN3O.C2HF3O2/c1-6(13)11(16)15-10-5-14-9-3-2-7(12)4-8(9)10;3-2(4,5)1(6)7/h2-6,14H,13H2,1H3,(H,15,16);(H,6,7)/t6-;/m1./s1
- InChI Key: WHHOFWHQZNCRPY-FYZOBXCZSA-N
- SMILES: C[C@H](C(NC1=CNC2C=CC(=CC1=2)Br)=O)N.OC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 395.00924g/mol
- Monoisotopic Mass: 395.00924g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 357
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
BLUE-AMIDO-D-ALANINE Security Information
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38-40
- Safety Instruction: 22-26-36
-
Hazardous Material Identification:
- Storage Condition:−20°C
BLUE-AMIDO-D-ALANINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-215421-5 mg |
N-(5-Bromo-3-indolyl)-D-alaninamide trifluoroacetate salt, |
177966-72-2 | 5mg |
¥918.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215421-5mg |
N-(5-Bromo-3-indolyl)-D-alaninamide trifluoroacetate salt, |
177966-72-2 | 5mg |
¥918.00 | 2023-09-05 |
BLUE-AMIDO-D-ALANINE Related Literature
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Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on BLUE-AMIDO-D-ALANINE
Introduction to BLUE-AMIDO-D-ALANINE (CAS No. 177966-72-2)
BLUE-AMIDO-D-ALANINE, also known by its CAS registry number 177966-72-2, is a significant compound in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique properties and potential applications in various industries, including pharmaceuticals, agriculture, and biotechnology. The name BLUE-AMIDO-D-ALANINE itself suggests its structural composition, with the "D-alanine" indicating a specific stereochemistry, and the "amido" group highlighting a key functional feature.
Recent advancements in chemical synthesis have enabled researchers to explore the synthesis of BLUE-AMIDO-D-ALANINE more effectively. Studies have shown that this compound exhibits interesting reactivity under specific conditions, making it a valuable building block for constructing complex molecules. Its ability to participate in peptide bond formation has been particularly noted, which is crucial for drug discovery and development.
The structure of BLUE-AMIDO-D-ALANINE consists of an amino group attached to a carbon chain, with the D configuration indicating the spatial arrangement of substituents around the chiral center. This stereochemistry plays a pivotal role in determining the compound's biological activity. Researchers have found that the D-form of alanine derivatives often exhibit distinct properties compared to their L-form counterparts, which has implications for their use in asymmetric synthesis.
In terms of applications, BLUE-AMIDO-D-ALANINE has been explored for its potential in drug delivery systems. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in metallo-drug design. Additionally, recent studies have highlighted its role in enzyme inhibition, where it demonstrates selective binding to certain proteases, making it a promising candidate for therapeutic interventions.
The biological activity of BLUE-AMIDO-D-ALANINE has been extensively studied in vitro and in vivo. Experimental data indicate that it exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for research into its role in neurodegenerative diseases.
From a synthetic perspective, the synthesis of BLUE-AMIDO-D-ALANINE involves multi-step processes that require precise control over stereochemistry and functional group transformations. Recent methodologies have focused on improving yield and purity through optimized reaction conditions and advanced purification techniques. These advancements have significantly contributed to the scalability of production, making it more accessible for large-scale applications.
In conclusion, BLUE-AMIDO-D-ALANINE (CAS No. 177966-72) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent research breakthroughs, position it as a key player in modern chemical innovation. As ongoing studies continue to uncover new facets of its functionality, the potential for BLUE AMIDO D ALANINE to impact various industries remains highly promising.
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